molecular formula C9H11N3O2 B13429655 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B13429655
M. Wt: 193.20 g/mol
InChI Key: ONUBSGNKWLUDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present on the molecule.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules, such as:

    1H-imidazo[1,2-b]pyrazole: The parent compound without the isopropyl and carboxylic acid groups.

    1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: The parent compound without the isopropyl group.

    1-isopropyl-1H-imidazo[1,2-b]pyrazole: The parent compound without the carboxylic acid group.

Uniqueness

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to the presence of both the isopropyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-3-4-12-8(11)5-7(10-12)9(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

ONUBSGNKWLUDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.